Dabigatran

Description

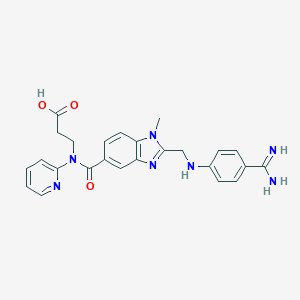

Structure

3D Structure

Properties

IUPAC Name |

3-[[2-[(4-carbamimidoylanilino)methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H25N7O3/c1-31-20-10-7-17(25(35)32(13-11-23(33)34)21-4-2-3-12-28-21)14-19(20)30-22(31)15-29-18-8-5-16(6-9-18)24(26)27/h2-10,12,14,29H,11,13,15H2,1H3,(H3,26,27)(H,33,34) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBSJFWOBGCMAKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(C=C2)C(=O)N(CCC(=O)O)C3=CC=CC=N3)N=C1CNC4=CC=C(C=C4)C(=N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H25N7O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50175419 | |

| Record name | Dabigatran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50175419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

471.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Color/Form |

White crystals | |

CAS No. |

211914-51-1 | |

| Record name | Dabigatran | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=211914-51-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dabigatran [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0211914511 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dabigatran | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14726 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Dabigatran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50175419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dabigatran | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DABIGATRAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I0VM4M70GC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Dabigatran | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8062 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

276-277 °C | |

| Record name | Dabigatran | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8062 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Dabigatran's Potent Neutralization of Clot-Bound Thrombin: A Technical Deep Dive

For Immediate Release

INGELHEIM, Germany – In the landscape of anticoagulant therapy, the direct thrombin inhibitor dabigatran continues to be a focal point of research due to its distinct mechanism of action, particularly its efficacy in neutralizing thrombin entrapped within a fibrin clot. This technical guide provides an in-depth analysis of this compound's interaction with clot-bound thrombin, summarizing key quantitative data, detailing experimental methodologies, and illustrating the underlying pathways and processes. This document is intended for researchers, scientists, and professionals in the field of drug development seeking a comprehensive understanding of this critical anticoagulant-target interaction.

This compound is a potent, reversible, and competitive direct inhibitor of thrombin, targeting its active site.[1][2][3] A key differentiator from indirect thrombin inhibitors like heparin is its ability to effectively inhibit both free-circulating thrombin and thrombin that is already bound to fibrin within a thrombus.[1][3][4] This attribute is crucial for preventing thrombus expansion and promoting its resolution.

Quantitative Analysis of this compound's Inhibitory Activity

The inhibitory potency of this compound against both fluid-phase and clot-bound thrombin has been quantified in various studies. The data underscores the compound's consistent efficacy regardless of thrombin's state.

| Parameter | Substrate | Value | Reference |

| IC50 | Clot-Bound Thrombin | 200 nM | [4] |

| IC50 | Fluid-Phase Thrombin | 186 nM | [4] |

| IC50 | Inhibition of Thrombin Binding to Platelets | 118 nM | [5][6] |

| Ki | Thrombin Inhibition | 4.5 nM | [2][6] |

Elucidating the Mechanism: Key Experimental Protocols

The characterization of this compound's activity against clot-bound thrombin has been achieved through a series of sophisticated in vitro experiments. The following sections detail the methodologies employed in these pivotal studies.

Inhibition of Clot-Bound Thrombin Activity

Objective: To determine the concentration of this compound required to inhibit the enzymatic activity of thrombin bound to a pre-formed fibrin clot.

Methodology: [4]

-

Clot Formation: Human platelet-rich plasma (PRP) is induced to clot by the addition of calcium chloride (CaCl2) and incubated for 2 hours at 37°C.

-

Clot Washing: The resulting clots are thoroughly washed to remove any unbound fibrinopeptide A (FPA) and other plasma components.

-

Incubation with this compound: The washed clots are transferred to platelet-poor plasma (PPP) containing varying concentrations of this compound, heparin, or hirudin (as comparators), or a buffer control, and incubated at 37°C.

-

Measurement of Fibrin Formation: The enzymatic activity of the clot-bound thrombin is assessed by measuring the release of FPA from fibrinogen present in the PPP. This is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).

-

Data Analysis: The concentration of the inhibitor required to reduce FPA release by 50% (IC50) is calculated using nonlinear curve-fitting analysis.

Analysis of Thrombin Binding to Platelets

Objective: To investigate the effect of this compound on the binding of thrombin to platelet receptors.

-

Flow Cytometry:

-

Washed platelets are incubated with fluorescently labeled thrombin in the presence of varying concentrations of this compound.

-

The binding of thrombin to the platelet surface is quantified by measuring the fluorescence intensity of the platelets using a flow cytometer.

-

-

Microscale Thermophoresis (MST):

-

This technique measures the change in fluorescence of a labeled molecule as it moves through a temperature gradient, which is influenced by binding events.

-

Fluorescently labeled thrombin is mixed with platelets in the presence and absence of this compound.

-

The change in thermophoretic movement is measured to determine the binding affinity and the inhibitory effect of this compound.

-

-

Surface Plasmon Resonance (SPR):

-

Platelet receptors or related ligands are immobilized on a sensor chip.

-

A solution containing thrombin, with or without this compound, is flowed over the chip.

-

The binding of thrombin to the immobilized receptors is detected in real-time as a change in the refractive index at the sensor surface, allowing for the determination of association and dissociation rates.

-

Visualizing the Mechanisms and Workflows

To further clarify the complex interactions and experimental procedures, the following diagrams have been generated using the DOT language.

Caption: The Coagulation Cascade and the Site of this compound Action.

Caption: Experimental Workflow for Determining this compound's IC50 on Clot-Bound Thrombin.

Caption: Logical Relationship of this compound's Interaction with Thrombin's Active Site.

Conclusion

The available data robustly demonstrates that this compound is a highly effective inhibitor of both fluid-phase and clot-bound thrombin. Its ability to access and neutralize thrombin within the protective environment of a fibrin clot is a key pharmacological feature. The detailed experimental protocols provide a framework for the continued investigation and understanding of direct thrombin inhibitors. The presented visualizations offer a clear conceptualization of the intricate molecular interactions and laboratory workflows. This in-depth technical guide serves as a valuable resource for the scientific community engaged in the research and development of novel anticoagulant therapies.

References

- 1. This compound (Pradaxa) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. This compound: Review of Pharmacology and Management of Bleeding Complications of This Novel Oral Anticoagulant - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound Inhibits Both Clot-Bound and Fluid Phase Thrombin In Vitro: Effects Compared to Heparin and Hirudin. | CoLab [colab.ws]

- 5. This compound Attenuates the Binding of Thrombin to Platelets—A Novel Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 6. thieme-connect.com [thieme-connect.com]

The Genesis of a Novel Anticoagulant: A Technical Deep Dive into the Discovery and Development of Dabigatran Etexilate

An In-depth Guide for Researchers and Drug Development Professionals

Introduction

Dabigatran etexilate (marketed as Pradaxa®) represents a significant milestone in anticoagulant therapy, being the first orally administered direct thrombin inhibitor to gain widespread approval. Its development marked a paradigm shift from the long-standing reliance on vitamin K antagonists like warfarin, offering a more predictable pharmacokinetic and pharmacodynamic profile without the need for routine coagulation monitoring.[1][2][3] This technical guide provides a comprehensive overview of the discovery and development of this compound etexilate, detailing its mechanism of action, preclinical and clinical evaluation, and the key experimental protocols that underpinned its journey from laboratory to clinic.

The Discovery Pathway: From Concept to Candidate

The quest for a novel oral anticoagulant was driven by the significant limitations of existing therapies, such as the narrow therapeutic window and numerous drug-food interactions of warfarin.[1][4] Researchers at Boehringer Ingelheim embarked on a mission to develop a potent, selective, and orally bioavailable direct thrombin inhibitor.

The initial lead compound, this compound, emerged from a rational drug design approach. X-ray crystallography of thrombin complexed with an inhibitor revealed the key interactions within the enzyme's active site, guiding the synthesis of a new class of benzamidine-based inhibitors.[3] this compound demonstrated high affinity and specificity for both free and clot-bound thrombin, a crucial advantage over indirect inhibitors.[1][3][5] However, its polarity rendered it orally inactive.[3][5]

The critical breakthrough was the development of the prodrug, this compound etexilate (BIBR 1048).[6] By adding ethyl ester and hexyloxycarbonyl carbamide hydrophobic side chains, the molecule's lipophilicity was increased, enabling oral absorption.[6] Following administration, this compound etexilate is rapidly hydrolyzed by intestinal and hepatic carboxylesterases to the active this compound.[7]

Mechanism of Action: A Direct and Reversible Blockade

This compound is a potent, competitive, and reversible direct inhibitor of thrombin (Factor IIa), the final key enzyme in the coagulation cascade.[2][7][8] Thrombin plays a central role in hemostasis by converting soluble fibrinogen to insoluble fibrin, which forms the meshwork of a thrombus.[7][9] It also amplifies its own generation by activating Factors V, VIII, and XI.[10]

By binding to the active site of thrombin, this compound blocks these downstream effects, thereby preventing thrombus formation.[8][10] Unlike indirect inhibitors, its action is independent of antithrombin. This compound inhibits both free and clot-bound thrombin, a key feature that contributes to its efficacy in dissolving existing clots.[3][5]

Caption: Mechanism of action of this compound in the coagulation cascade.

Synthesis of this compound Etexilate

The synthesis of this compound etexilate is a multi-step process that has been refined to improve yield and purity while minimizing impurities. Several synthetic routes have been reported in the literature, with a common strategy involving the coupling of key intermediates. A generalized scheme involves the synthesis of a central benzimidazole core, followed by the attachment of the side chains.

One common approach involves the condensation of ethyl 3-(3-amino-4-(methylamino)benzamido)propanoate with 2-((4-cyanophenylamino)methyl)-1-methyl-N-(pyridin-2-yl)-1H-benzo[d]imidazole-5-carboxamide. The resulting intermediate is then converted to the amidine, followed by acylation with n-hexyl chloroformate to yield this compound etexilate. The final step is often the formation of the mesylate salt to improve stability and solubility.[11]

Caption: Generalized synthetic workflow for this compound etexilate mesylate.

Preclinical Evaluation

Preclinical studies were instrumental in characterizing the pharmacological profile of this compound and its prodrug. These studies demonstrated its potent antithrombotic effects in various animal models of venous and arterial thrombosis.[3][5] A key finding was the dose- and time-dependent inhibition of thrombus formation following oral administration of this compound etexilate.[3][5] Importantly, at effective antithrombotic doses, there was no significant increase in bleeding time, suggesting a favorable safety profile.[3]

Table 1: Key Preclinical Data for this compound

| Parameter | Value | Species/Model | Reference |

| In Vitro Activity | |||

| Thrombin Inhibition (Ki) | 4.5 nM | Human Thrombin | [3][5] |

| In Vivo Activity | |||

| Venous Thrombosis Inhibition | Dose-dependent | Rat model | [3][5] |

| Arterial Thrombosis Inhibition | Dose-dependent | Rabbit model | [3][5] |

Pharmacokinetics and Pharmacodynamics

The clinical utility of this compound etexilate is underpinned by its predictable pharmacokinetic (PK) and pharmacodynamic (PD) profile, which allows for fixed-dosing without the need for routine monitoring.[2][12]

Pharmacokinetics

Following oral administration, this compound etexilate is rapidly absorbed and converted to the active this compound.[2][12] Peak plasma concentrations of this compound are typically reached within 2 hours.[2] The oral bioavailability of this compound is approximately 3-7%.[7] The elimination half-life is between 12 and 14 hours, with renal excretion being the predominant route of clearance.[2] this compound is not metabolized by cytochrome P450 isoenzymes, which minimizes the potential for drug-drug interactions.[2][12]

Table 2: Pharmacokinetic Parameters of this compound in Healthy Volunteers

| Parameter | Value | Condition | Reference |

| Tmax (Time to Peak Concentration) | ~2 hours | Single oral dose | [2] |

| Elimination Half-life | 12-14 hours | Single oral dose | [2] |

| Bioavailability | 3-7% | Oral administration | [7] |

| Renal Clearance | Predominant | - | [12] |

Studies in specific populations have shown that moderate hepatic impairment does not significantly affect the pharmacokinetics of this compound.[13] However, due to its primary renal excretion, dose adjustments are necessary for patients with severe renal impairment.[14] Hemodialysis has been shown to effectively remove this compound from plasma.[15]

Pharmacodynamics

The anticoagulant effect of this compound is directly correlated with its plasma concentration. This relationship is predictable and consistent across various patient populations.[12] The anticoagulant activity can be assessed using several coagulation assays, including the activated partial thromboplastin time (aPTT), ecarin clotting time (ECT), and thrombin time (TT).[7]

Table 3: Pharmacodynamic Markers for this compound

| Marker | Description |

| aPTT (activated Partial Thromboplastin Time) | Measures the integrity of the intrinsic and common pathways. |

| ECT (Ecarin Clotting Time) | A specific measure of direct thrombin inhibitor activity. |

| TT (Thrombin Time) | Measures the time it takes for a clot to form in plasma after the addition of thrombin. |

Clinical Development: The RE-VOLUTION Program

The clinical development of this compound etexilate was extensive, culminating in a series of large-scale, randomized clinical trials known as the RE-VOLUTION program. These trials evaluated the efficacy and safety of this compound across a range of thromboembolic disorders.

Key Phase III Clinical Trials

-

RE-LY (Randomized Evaluation of Long-term Anticoagulant Therapy): This landmark trial compared two blinded doses of this compound (110 mg and 150 mg twice daily) with open-label warfarin in over 18,000 patients with non-valvular atrial fibrillation for the prevention of stroke and systemic embolism.[16][17] The 150 mg dose was found to be superior to warfarin in preventing ischemic stroke, while the 110 mg dose was non-inferior with a lower rate of major bleeding.[17][18]

-

RE-COVER & RE-COVER II: These trials assessed this compound for the treatment of acute venous thromboembolism (VTE).[17][19] Patients were initially treated with a parenteral anticoagulant for 5-10 days before being randomized to either this compound 150 mg twice daily or warfarin. The studies demonstrated that this compound was non-inferior to warfarin for the prevention of recurrent VTE with a similar risk of bleeding.[19]

-

RE-MEDY & RE-SONATE: These trials investigated the long-term secondary prevention of VTE.[20][21] In RE-MEDY, this compound was as effective as warfarin in preventing recurrent VTE with a lower risk of bleeding.[20] In RE-SONATE, this compound was superior to placebo in preventing recurrent VTE in patients who had completed at least six months of anticoagulant therapy.[20][21]

Caption: Simplified workflow of the RE-LY and RE-COVER clinical trials.

Table 4: Summary of Key Phase III Clinical Trial Outcomes

| Trial | Indication | Comparator | Primary Efficacy Outcome | Primary Safety Outcome (Major Bleeding) | Reference |

| RE-LY | Atrial Fibrillation | Warfarin | This compound 150mg superior; 110mg non-inferior | This compound 150mg similar; 110mg lower | [17][18] |

| RE-COVER | Acute VTE Treatment | Warfarin | This compound non-inferior | Similar | [19] |

| RE-MEDY | Secondary VTE Prevention | Warfarin | This compound non-inferior | Lower with this compound | [20] |

| RE-SONATE | Secondary VTE Prevention | Placebo | This compound superior | Higher with this compound | [20] |

Experimental Protocols: A Glimpse into the Methodology

The robust design of the clinical trials was crucial to establishing the efficacy and safety of this compound.

RE-LY Study Protocol Outline:

-

Study Design: A prospective, randomized, open-label trial with blinded endpoint evaluation (PROBE design).

-

Patient Population: Patients with documented non-valvular atrial fibrillation and at least one additional risk factor for stroke.

-

Intervention: Patients were randomized to receive one of two blinded doses of this compound etexilate (110 mg or 150 mg twice daily) or unblinded warfarin with a target INR of 2.0-3.0.

-

Primary Outcome: The primary efficacy outcome was the incidence of stroke (ischemic or hemorrhagic) or systemic embolism. The primary safety outcome was the incidence of major bleeding.

-

Statistical Analysis: A non-inferiority design was initially planned, with subsequent testing for superiority.

Regulatory Approval and Post-Marketing Surveillance

Based on the compelling data from the clinical trial program, this compound etexilate received its first marketing authorization from the European Medicines Agency (EMA) in March 2008 for the prevention of thromboembolic events following hip or knee replacement surgery.[6] The U.S. Food and Drug Administration (FDA) approved Pradaxa in October 2010 for the prevention of stroke in patients with non-valvular atrial fibrillation.[6][14][22][23] Since then, its indications have expanded to include the treatment and secondary prevention of DVT and PE.[22]

The development of the specific reversal agent, idarucizumab (Praxbind®), further enhanced the safety profile of this compound, providing a means to rapidly reverse its anticoagulant effect in cases of life-threatening bleeding or emergency surgery.[6]

Conclusion

The discovery and development of this compound etexilate represents a landmark achievement in cardiovascular medicine. Through a combination of rational drug design, innovative prodrug technology, and a comprehensive clinical trial program, a novel oral anticoagulant with a predictable and favorable profile was successfully brought to market. Its journey from a laboratory concept to a widely used therapeutic agent underscores the power of targeted research and rigorous clinical evaluation in addressing unmet medical needs. The legacy of this compound continues to influence the development of next-generation anticoagulants, paving the way for safer and more effective therapies for thromboembolic disorders.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Pharmacology, pharmacokinetics, and pharmacodynamics of this compound etexilate, an oral direct thrombin inhibitor [pubmed.ncbi.nlm.nih.gov]

- 3. The Discovery of this compound Etexilate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. scienceopen.com [scienceopen.com]

- 6. This compound - Wikipedia [en.wikipedia.org]

- 7. go.drugbank.com [go.drugbank.com]

- 8. droracle.ai [droracle.ai]

- 9. What is the mechanism of this compound Etexilate Mesylate? [synapse.patsnap.com]

- 10. This compound (Pradaxa) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. derpharmachemica.com [derpharmachemica.com]

- 12. Clinical pharmacokinetics and pharmacodynamics of the oral direct thrombin inhibitor this compound etexilate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. ovid.com [ovid.com]

- 14. Pardon Our Interruption [boehringer-ingelheim.com]

- 15. An evaluation of oral this compound etexilate pharmacokinetics and pharmacodynamics in hemodialysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. ClinicalTrials.gov [clinicaltrials.gov]

- 17. researchgate.net [researchgate.net]

- 18. US FDA Approves Pradaxa® (this compound etexilate) [worldpharmanews.com]

- 19. Pardon Our Interruption [pro.boehringer-ingelheim.com]

- 20. Extended Use of this compound, Warfarin, or Placebo in Venous Thromboembolism - American College of Cardiology [acc.org]

- 21. Pardon Our Interruption [pro.boehringer-ingelheim.com]

- 22. drugs.com [drugs.com]

- 23. Drug Approval Package: PRADAXA (this compound etexilate mesylate) NDA #022512 [accessdata.fda.gov]

Preclinical Pharmacology and Toxicology of Dabigatran: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dabigatran, a potent, reversible, and selective direct thrombin inhibitor, represents a significant advancement in oral anticoagulant therapy.[1][2][3] This technical guide provides a comprehensive overview of the preclinical pharmacology and toxicology of this compound, focusing on its mechanism of action, pharmacokinetic and pharmacodynamic profiles, and safety evaluation in various preclinical models. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and drug development professionals involved in the study of anticoagulants and related compounds.

Pharmacology

Mechanism of Action

This compound directly and competitively inhibits both free and clot-bound thrombin (Factor IIa), a key serine protease in the coagulation cascade.[4][5][6] By binding to the active site of thrombin, this compound prevents the conversion of fibrinogen to fibrin, thereby inhibiting thrombus formation.[4][7] This targeted mechanism of action is distinct from indirect thrombin inhibitors like heparin, which require antithrombin as a cofactor and are less effective against clot-bound thrombin.[8][9] this compound's inhibition of thrombin also leads to a reduction in thrombin-induced platelet aggregation.[2][10]

Figure 1: Mechanism of Action of this compound.

In Vitro Pharmacology

This compound demonstrates potent and selective inhibition of human thrombin in various in vitro assays.

Table 1: In Vitro Inhibitory Activity of this compound

| Parameter | Value | Reference |

| Thrombin Inhibition (Ki) | 4.5 nM | [2][3] |

| Thrombin-induced Platelet Aggregation (IC50) | 10 nM | [2][3] |

| Thrombin Generation (ETP) Inhibition (IC50) | 0.56 µM | [2][3] |

Ki: Inhibition constant; IC50: Half maximal inhibitory concentration; ETP: Endogenous Thrombin Potential.

Pharmacokinetics

This compound is orally administered as the prodrug this compound etexilate, which is rapidly converted to the active form, this compound, by esterases in the gastrointestinal tract and liver.[11] The pharmacokinetic profile of this compound has been characterized in several preclinical species.

Table 2: Preclinical Pharmacokinetic Parameters of this compound

| Species | Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | t1/2 (h) | Bioavailability (%) | Reference |

| Rat | Oral (DE) | 10 | - | 0.5 | - | - | [3] |

| Oral (DE) | 20 | - | 0.5 | - | - | [3] | |

| Oral (DE) | 50 | - | 0.5 | - | - | [3] | |

| IV (D) | 0.3 | - | - | - | - | [3] | |

| IV (D) | 1 | - | - | - | - | [3] | |

| IV (D) | 3 | - | - | - | - | [3] | |

| Rhesus Monkey | Oral (DE) | 1 | - | 2 | - | - | [3] |

| Oral (DE) | 2.5 | - | 2 | - | - | [3] | |

| Oral (DE) | 5 | - | 2 | - | - | [3] | |

| IV (D) | 0.15 | - | - | - | - | [3] | |

| IV (D) | 0.3 | - | - | - | - | [3] | |

| IV (D) | 0.6 | - | - | - | - | [3] | |

| Rabbit | IV (D) | 15 | - | - | - | - | [4] |

DE: this compound Etexilate; D: this compound; Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; t1/2: Elimination half-life; IV: Intravenous. Note: Specific Cmax and t1/2 values were not consistently reported in the cited preclinical studies.

This compound exhibits low plasma protein binding (approximately 35%) and is primarily eliminated unchanged in the urine.[12] It is not a substrate, inhibitor, or inducer of cytochrome P450 enzymes, suggesting a low potential for drug-drug interactions.[12]

Figure 2: Metabolic Pathway of this compound Etexilate.

Pharmacodynamics

This compound produces a dose-dependent anticoagulant effect, as measured by the prolongation of various clotting times.

Table 3: Preclinical Pharmacodynamic Effects of this compound on Coagulation Markers

| Species | Route | Dose (mg/kg) | aPTT (prolongation) | PT (prolongation) | ECT (prolongation) | TT (prolongation) | Reference |

| Human Plasma (in vitro) | - | 0.23 µM | Doubled | - | - | - | [3] |

| - | 0.83 µM | - | Doubled | - | - | [3] | |

| - | 0.18 µM | - | - | Doubled | - | [3] | |

| Rat | IV (D) | 0.3, 1, 3 | Dose-dependent | - | - | - | [3] |

| Oral (DE) | 10, 20, 50 | Dose-dependent | - | - | - | [3] | |

| Rhesus Monkey | IV (D) | 0.15, 0.3, 0.6 | Dose-dependent | - | - | - | [3] |

| Oral (DE) | 1, 2.5, 5 | Dose-dependent | - | - | - | [3] | |

| Rabbit | IV (D) | 15 | Prolonged | - | - | Prolonged | [4] |

aPTT: Activated Partial Thromboplastin Time; PT: Prothrombin Time; ECT: Ecarin Clotting Time; TT: Thrombin Time; DE: this compound Etexilate; D: this compound; IV: Intravenous.

In Vivo Efficacy Models

The antithrombotic efficacy of this compound has been demonstrated in various animal models of thrombosis.

-

Rat Venous Thrombosis Model: Intravenous infusion of this compound dose-dependently inhibited thrombus formation. Oral administration of this compound etexilate also resulted in a dose- and time-dependent inhibition of thrombus formation.[2] A significant finding was the lack of a significant increase in bleeding time at the maximum effective antithrombotic dose.[2]

-

Rabbit Arterio-venous Shunt Thrombosis Model: Both intravenous and oral administration of this compound demonstrated a dose-dependent inhibition of clot formation.[2] The antithrombotic effects in both rat and rabbit models were inversely correlated with the prolongation of ex vivo aPTT.[2]

Toxicology

A comprehensive battery of toxicology studies has been conducted to evaluate the safety profile of this compound.

Single-Dose Toxicity

The lethal dose of this compound etexilate after oral administration was found to be greater than 2000 mg/kg in mice and rats, and greater than 600 mg/kg in dogs and rhesus monkeys.[5]

Safety Pharmacology

In a safety pharmacology study in rats, a fluorinated derivative of this compound etexilate showed no significant changes in the QRS wave or PR and QT intervals in electrocardiograms, indicating a low risk of cardiac adverse effects.[7]

Genotoxicity

This compound did not show any evidence of genotoxic or mutagenic potential in a standard battery of in vitro and in vivo assays.[5]

Carcinogenicity

This compound was not carcinogenic when administered orally to mice and rats for up to 2 years at the highest tested doses.[12][13]

Table 4: Summary of Preclinical Toxicology Studies of this compound

| Study Type | Species | Dose Levels | Duration | Key Findings | NOAEL | Reference |

| Genotoxicity | - | - | - | No evidence of mutagenic or genotoxic potential. | - | [5] |

| Carcinogenicity | Mouse | Up to 200 mg/kg/day | 2 years | No drug-related tumors. | 200 mg/kg/day | [12][13] |

| Rat | Up to 200 mg/kg/day | 2 years | No drug-related tumors. | 200 mg/kg/day | [12][13] | |

| Reproductive Toxicology (Fertility) | Rat | 15, 70, 200 mg/kg/day | - | No adverse effects on male or female fertility. | 200 mg/kg/day | [12] |

| Reproductive Toxicology (Embryo-fetal) | Rat | 70 mg/kg/day | - | Impaired intrauterine viability (bleeding). | - | [5] |

| Rabbit | - | - | Did not induce fetal malformations. | - | [13] |

NOAEL: No-Observed-Adverse-Effect Level.

Reproductive and Developmental Toxicology

In a rat fertility study, this compound had no adverse effects on male or female fertility at doses up to 200 mg/kg/day.[12] However, at a dose of 70 mg/kg in rats, this compound produced parental toxicity related to its pharmacodynamic activity, leading to impaired intrauterine viability due to bleeding into the maternal genital tract.[5] Post-natal deaths were also observed at this dose.[5] this compound did not induce fetal malformations in rats or rabbits.[13]

Experimental Protocols

In Vitro Enzyme Inhibition Assay (General Protocol)

-

Objective: To determine the inhibitory potency (Ki) of this compound against human thrombin.

-

Materials: Purified human thrombin, a chromogenic or fluorogenic thrombin substrate, this compound stock solution, assay buffer.

-

Procedure:

-

A series of dilutions of this compound are prepared in the assay buffer.

-

Thrombin is pre-incubated with each concentration of this compound for a specified time to allow for inhibitor binding.

-

The enzymatic reaction is initiated by the addition of the thrombin substrate.

-

The rate of substrate hydrolysis is monitored over time by measuring the change in absorbance or fluorescence.

-

The Ki is calculated by fitting the data to appropriate enzyme inhibition models (e.g., Morrison equation for tight-binding inhibitors).

-

Platelet Aggregation Assay (General Protocol)

-

Objective: To assess the effect of this compound on thrombin-induced platelet aggregation.

-

Materials: Platelet-rich plasma (PRP) or washed platelets, thrombin (agonist), this compound stock solution, aggregometer.

-

Procedure:

-

PRP is prepared from fresh whole blood by centrifugation.

-

A baseline light transmission is established in the aggregometer with platelet-poor plasma.

-

PRP is pre-incubated with various concentrations of this compound.

-

Platelet aggregation is induced by the addition of thrombin.

-

The change in light transmission, which corresponds to the degree of platelet aggregation, is recorded over time.

-

The IC50 value is determined from the concentration-response curve.

-

In Vivo Venous Thrombosis Model (Rat - General Protocol)

-

Objective: To evaluate the antithrombotic efficacy of this compound in a model of venous thrombosis.

-

Animal Model: Anesthetized rats (e.g., Wistar strain).

-

Procedure:

-

The femoral vein is exposed and a standardized thrombogenic stimulus is applied (e.g., application of ferric chloride or vessel ligation).

-

This compound or vehicle is administered intravenously or orally at various doses and time points before the thrombotic challenge.

-

After a specified period, the thrombosed venous segment is isolated, and the thrombus is excised and weighed.

-

The dose-dependent inhibition of thrombus formation is determined.

-

Figure 3: Experimental Workflow for an In Vivo Thrombosis Model.

Conclusion

The preclinical data for this compound demonstrate that it is a potent and selective direct thrombin inhibitor with a predictable pharmacokinetic and pharmacodynamic profile. It has shown efficacy in various animal models of thrombosis. The toxicology studies have established a favorable safety profile, with the primary adverse effects being related to its anticoagulant activity. This comprehensive preclinical data package has provided a strong foundation for the successful clinical development and therapeutic use of this compound.

References

- 1. Thrombin-induced platelet aggregation -effect of this compound using automated platelet aggregometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Discovery of this compound Etexilate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In-vitro profile and ex-vivo anticoagulant activity of the direct thrombin inhibitor this compound and its orally active prodrug, this compound etexilate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Delayed concentration effect models for this compound anticoagulation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medsafe.govt.nz [medsafe.govt.nz]

- 6. litfl.com [litfl.com]

- 7. Preclinical Study on a Novel Fluoroderivative of this compound Etexilate in Animal Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Delayed concentration effect models for this compound anticoagulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. w1.websnadno.cz [w1.websnadno.cz]

- 10. This compound reduces thrombin-induced platelet aggregation and activation in a dose-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. accessdata.fda.gov [accessdata.fda.gov]

- 12. This compound | C25H25N7O3 | CID 216210 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. accessdata.fda.gov [accessdata.fda.gov]

Dabigatran's binding affinity and selectivity for human thrombin

An In-depth Technical Guide to Dabigatran's Binding Affinity and Selectivity for Human Thrombin

Introduction

This compound is a potent, competitive, and reversible direct thrombin inhibitor (DTI) that serves as a cornerstone in oral anticoagulant therapy.[1][2] Its clinical efficacy is fundamentally rooted in its high-affinity and selective binding to human thrombin, the key serine protease in the coagulation cascade.[3][4] This technical guide provides a detailed examination of the binding characteristics of this compound, offering quantitative data, comprehensive experimental methodologies, and visual representations of its mechanism and the workflows used for its characterization. This document is intended for researchers, scientists, and professionals in the field of drug development and hematology.

This compound binds directly to the active site of thrombin, thereby preventing the conversion of fibrinogen to fibrin, a critical step in clot formation.[3][4] This inhibitory action is effective against both free and fibrin-bound thrombin.[4][5][6] Unlike traditional anticoagulants like warfarin, this compound's predictable pharmacokinetic and pharmacodynamic profile allows for fixed-dosing without the need for routine coagulation monitoring.[3]

Quantitative Binding and Inhibition Data

The efficacy of this compound is quantified by its inhibition constant (Ki) and half-maximal inhibitory concentration (IC50). These values demonstrate its high potency for thrombin and significant selectivity over other related serine proteases.

| Parameter | Target Enzyme/Process | Value | Species | Comments | Reference |

| Ki | Human Thrombin | 4.5 nM | Human | Competitive, direct inhibition. | [1] |

| Ki | Trypsin | 50 nM | Bovine | ~11-fold less potent than for thrombin. | |

| Ki | Plasmin | 1.7 µM | Human | Highly selective over plasmin. | [2] |

| Ki | Factor Xa | 3.8 µM | Human | Highly selective over Factor Xa. | [2] |

| Ki | Activated Protein C (aPC) | 20 µM | Human | Highly selective over aPC. | [2] |

| Ki | Tissue Plasminogen Activator (tPA) | 45 µM | Human | Highly selective over tPA. | [2] |

| IC50 | Thrombin (cell-free assay) | 9.3 nM | Human | [2] | |

| IC50 | Thrombin-induced platelet aggregation | 10 nM | Human | [1] | |

| IC50 | Inhibition of thrombin binding to platelets | 118 nM | Human | Measured by flow cytometry. | [6][7][8] |

| IC50 | Thrombin Generation (AUC-based) | 134.1 ng/mL | Human | In vitro assay. | [9] |

Mechanism of Action: Thrombin Inhibition

This compound functions by occupying the catalytic active site of the thrombin molecule.[4][5][7] This reversible binding sterically hinders the access of thrombin's natural substrates, most notably fibrinogen, to the active site. By preventing the cleavage of fibrinogen into fibrin monomers, this compound effectively halts the final step of the coagulation cascade and subsequent thrombus formation.[3][10]

Experimental Protocols

The characterization of this compound's binding affinity and selectivity involves a suite of specialized biochemical and biophysical assays.

Enzyme Inhibition Kinetic Assays

These assays are fundamental for determining the inhibition constant (Ki) and IC50 values.

-

Objective: To quantify the inhibitory potency of this compound on thrombin's enzymatic activity.

-

Principle: The rate of thrombin-catalyzed cleavage of a chromogenic or fluorogenic substrate is measured in the presence of varying concentrations of this compound.

-

Methodology:

-

Reagents: Purified human α-thrombin, a specific chromogenic substrate for thrombin (e.g., S-2238), this compound stock solution, and an appropriate assay buffer (e.g., Tris-HCl with PEG).

-

Procedure:

-

A series of dilutions of this compound are prepared.

-

Human thrombin at a fixed concentration is pre-incubated with each this compound dilution for a set period to allow binding to reach equilibrium.

-

The enzymatic reaction is initiated by adding the chromogenic substrate.

-

The rate of substrate cleavage is monitored spectrophotometrically by measuring the change in absorbance over time.

-

-

Data Analysis: Reaction velocities are plotted against this compound concentrations. IC50 values are determined by fitting the data to a four-parameter logistic equation. The Ki is then calculated using the Cheng-Prusoff equation, which requires knowledge of the substrate concentration and its Michaelis constant (Km).

-

Clot-Based Coagulation Assays

These functional assays measure the overall effect of this compound on blood coagulation.

-

Objective: To assess the anticoagulant activity of this compound in plasma.

-

Key Assays:

-

Thrombin Time (TT): Measures the time for a fibrin clot to form in plasma after the addition of a standard amount of thrombin. The TT is highly sensitive to this compound, often resulting in a linear dose-response relationship.[11][12]

-

Ecarin Clotting Time (ECT): Ecarin, a snake venom enzyme, directly activates prothrombin to meizothrombin. The ECT is a specific and sensitive method for measuring direct thrombin inhibitors.[11][13]

-

Activated Partial Thromboplastin Time (aPTT): Measures the integrity of the intrinsic and common coagulation pathways. This compound prolongs the aPTT in a concentration-dependent manner.[14]

-

-

General Protocol (for TT):

-

Sample: Citrated platelet-poor plasma is prepared from whole blood.[15]

-

Procedure: The plasma sample is pre-warmed to 37°C. A known concentration of thrombin reagent is added to the plasma, and the time to clot formation is measured using a coagulometer.[16][17]

-

Interpretation: A prolonged clotting time relative to a normal control indicates the presence of an inhibitor like this compound.

-

Surface Plasmon Resonance (SPR)

SPR is a label-free biophysical technique used to study real-time biomolecular interactions.

-

Objective: To determine the kinetics (association and dissociation rates) of this compound binding to thrombin.

-

Principle: SPR detects changes in the refractive index at the surface of a sensor chip when one molecule (the analyte) binds to another molecule (the ligand) that is immobilized on the chip.

-

Methodology:

-

Immobilization: Human thrombin (ligand) is covalently immobilized on a sensor chip (e.g., a CM5 chip).[8]

-

Interaction Analysis: Solutions of this compound (analyte) at various concentrations are flowed over the sensor chip surface.

-

Detection: The binding and dissociation are monitored in real-time as a change in the SPR signal (measured in Response Units, RU).

-

Data Analysis: The resulting sensorgrams are fitted to kinetic models (e.g., 1:1 Langmuir binding) to calculate the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD), which reflects binding affinity.[18]

-

Microscale Thermophoresis (MST)

MST is another biophysical method to quantify molecular interactions in solution.

-

Objective: To measure the binding affinity between this compound and thrombin.

-

Principle: MST measures the directed movement of molecules along a microscopic temperature gradient. A change in the hydration shell, charge, or size of a molecule upon ligand binding affects its thermophoretic movement, which is detected via changes in fluorescence.

-

Methodology:

-

Labeling: One of the binding partners (typically the protein, thrombin) is fluorescently labeled.

-

Titration: A constant concentration of the labeled thrombin is mixed with a serial dilution of the unlabeled ligand (this compound).

-

Measurement: The samples are loaded into capillaries, and an infrared laser is used to create a precise temperature gradient. The change in fluorescence distribution is measured.

-

Data Analysis: The change in normalized fluorescence is plotted against the logarithm of the ligand concentration. The resulting binding curve is fitted to determine the dissociation constant (Kd).[8]

-

Workflow for Affinity and Selectivity Determination

The comprehensive characterization of an inhibitor like this compound requires a multi-assay approach to validate findings and build a complete profile. The workflow integrates biochemical, biophysical, and functional assays.

Conclusion

The extensive data from a range of orthogonal assays conclusively demonstrate that this compound is a highly potent and selective direct inhibitor of human thrombin. Its low nanomolar affinity for the thrombin active site, coupled with a high degree of selectivity against other coagulation and fibrinolytic proteases, underpins its reliable and effective clinical anticoagulant profile. The detailed methodologies presented herein provide a robust framework for the evaluation of direct thrombin inhibitors, ensuring a thorough understanding of their biochemical and pharmacological properties essential for modern drug development.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. selleckchem.com [selleckchem.com]

- 3. droracle.ai [droracle.ai]

- 4. This compound (Pradaxa) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. This compound Attenuates the Binding of Thrombin to Platelets—A Novel Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. thieme-connect.com [thieme-connect.com]

- 9. researchgate.net [researchgate.net]

- 10. youtube.com [youtube.com]

- 11. w1.websnadno.cz [w1.websnadno.cz]

- 12. albertahealthservices.ca [albertahealthservices.ca]

- 13. Effect of this compound on Clotting Time in the Clotpro Ecarin Clotting Assay: A Prospective, Single-Arm, Open-Label Study - PMC [pmc.ncbi.nlm.nih.gov]

- 14. academic.oup.com [academic.oup.com]

- 15. This compound Level Anti-IIa | MLabs [mlabs.umich.edu]

- 16. myadlm.org [myadlm.org]

- 17. This compound Monitoring Was Influenced by Thrombin Time Reagent With Different Thrombin Concentrations - PMC [pmc.ncbi.nlm.nih.gov]

- 18. This compound and Argatroban Diametrically Modulate Thrombin Exosite Function - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Early Clinical Trials of Dabigatran for Venous Thromboembolism (VTE) Prophylaxis

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the foundational clinical trials that established dabigatran etexilate as an oral anticoagulant for the prevention of venous thromboembolism (VTE) in patients undergoing major orthopedic surgery.

Introduction: The Need for Novel Oral Anticoagulants

Patients undergoing major orthopedic surgeries, such as total hip replacement (THR) or total knee replacement (TKR), face a high risk of developing VTE, a condition that includes deep vein thrombosis (DVT) and pulmonary embolism (PE)[1]. Without preventative measures, the incidence of VTE in this patient population can be as high as 40-60%[1][2]. For years, the standard of care for VTE prophylaxis involved parenteral agents like low-molecular-weight heparin (LMWH), which, while effective, require subcutaneous injections[3]. The development of effective and safe oral anticoagulants that do not require routine monitoring represented a significant advancement in patient care[4]. This compound etexilate, a direct thrombin inhibitor, emerged as a promising alternative[1].

Mechanism of Action: Direct Thrombin Inhibition

This compound etexilate is a prodrug that is rapidly converted in the body to its active form, this compound[5]. This compound is a potent, competitive, and reversible direct inhibitor of thrombin (Factor IIa). Thrombin is a critical enzyme in the coagulation cascade, responsible for converting fibrinogen into fibrin, which forms the mesh of a blood clot. By directly blocking thrombin's active site, this compound prevents thrombus formation.

Caption: this compound directly inhibits thrombin (Factor IIa), preventing fibrin formation.

Phase I/II Dose-Escalation and Dose-Finding Trials

The initial clinical development of this compound focused on establishing a safe and effective dose range for VTE prophylaxis.

BISTRO I Trial

The BISTRO I study was a multicenter, open-label, dose-escalating Phase II trial designed to determine the safe therapeutic range of this compound etexilate in patients undergoing total hip replacement[5].

Experimental Protocol:

-

Patient Population: 314 patients undergoing total hip replacement[5][6].

-

Dosing Regimens: Patients received one of several oral doses of this compound etexilate: 12.5, 25, 50, 100, 150, 200, or 300 mg twice daily (bid), or 150 or 300 mg once daily (qd)[5][6].

-

Administration: The first dose was administered 4–8 hours after surgery, with treatment continuing for 6–10 days[5][6].

-

Primary Safety Outcome: Major bleeding events[5].

-

Primary Efficacy Outcome: A composite of venographic DVT, symptomatic DVT, and pulmonary embolism during the treatment period[5].

Quantitative Data Summary:

| This compound Dose | Number of Patients (Treated) | Total VTE Incidence (Evaluable Venograms) | Major Bleeding Events |

| 12.5 mg bid | 24 | 20.8% (5/24) | 0 |

| 25 mg bid | N/A | N/A | 0 |

| 50 mg bid | N/A | N/A | 0 |

| 100 mg bid | N/A | N/A | 0 |

| 150 mg bid | N/A | N/A | 0 |

| 200 mg bid | N/A | N/A | 0 |

| 300 mg bid | 20 | 0% | 0 |

| 150 mg qd | N/A | N/A | 0 |

| 300 mg qd | N/A | N/A | 0 |

| Overall | 289 | 12.4% (28/225) | 0 |

| Two patients at the 300 mg bid dose experienced bleeding from multiple sites associated with reduced renal clearance[5][7]. |

The study concluded that this compound has a therapeutic window above 12.5 mg and below 300 mg twice daily[5]. A dose-dependent antithrombotic effect was observed[7].

BISTRO II Trial

Following BISTRO I, the BISTRO II trial was a large, double-blind Phase II study designed to compare the efficacy and safety of different this compound doses against the standard LMWH, enoxaparin[7][8].

Experimental Protocol:

-

Patient Population: 1,973 patients undergoing total hip or knee replacement[7][8].

-

Study Design: Multicenter, parallel-group, double-blind, randomized trial[8].

-

Treatment Arms:

-

Administration: this compound was initiated 1-4 hours post-surgery. Enoxaparin was started 12 hours before surgery. Treatment duration was 6-10 days[8].

-

Primary Efficacy Outcome: Incidence of VTE (detected by bilateral venography or symptomatic events)[8].

-

Primary Safety Outcome: Major bleeding events[7].

Quantitative Data Summary:

| Treatment Group | Number of Patients (Evaluable) | Total VTE Rate | Odds Ratio vs. Enoxaparin (p-value) | Major Bleeding Rate |

| This compound 50 mg bid | N/A | 28.5% | N/A | 0.3% |

| This compound 150 mg bid | N/A | 17.4% | 0.65 (p=0.04)[7][8] | N/A |

| This compound 225 mg bid | N/A | 13.1% | 0.47 (p=0.0007)[7][8] | N/A |

| This compound 300 mg qd | N/A | 16.6% | 0.61 (p=0.02)[7][8] | 4.7% |

| Enoxaparin 40 mg qd | N/A | 24.0% | - | 2.0% |

The BISTRO II trial demonstrated a clear dose-dependent antithrombotic effect for this compound, with doses of 150 mg bid and higher showing superior efficacy compared to enoxaparin 40 mg qd[7][8].

Phase III Confirmatory Trials

Based on the promising results from the Phase II studies, a series of large-scale Phase III trials were initiated to confirm the efficacy and safety of this compound for VTE prophylaxis. These trials were designed to demonstrate non-inferiority against standard enoxaparin regimens.

Caption: Progression from Phase II dose-finding to large Phase III confirmatory trials.

RE-MODEL Trial (Total Knee Replacement)

The RE-MODEL trial was a randomized, double-blind, non-inferiority study comparing two once-daily doses of this compound etexilate with enoxaparin in patients undergoing TKR[4][7].

Experimental Protocol:

-

Patient Population: 2,076 patients undergoing total knee replacement[4][7].

-

Treatment Arms:

-

Administration: this compound was initiated as a half-dose 1-4 hours after surgery. Enoxaparin was started the evening before surgery. Treatment duration was 6-10 days[4].

-

Primary Efficacy Outcome: Composite of total VTE (venographic or symptomatic) and all-cause mortality during treatment[4].

-

Primary Safety Outcome: Incidence of bleeding events[4].

Quantitative Data Summary (RE-MODEL):

| Outcome | This compound 150 mg qd (n=526) | This compound 220 mg qd (n=503) | Enoxaparin 40 mg qd (n=512) |

| Primary Efficacy | |||

| Total VTE / All-Cause Mortality | 40.5% (213)[4] | 36.4% (183)[4] | 37.7% (193)[4] |

| Safety | |||

| Major Bleeding Events | 1.3%[4][9] | 1.5%[4][9] | 1.3%[4][9] |

Both this compound doses were found to be non-inferior to enoxaparin for VTE prevention after TKR, with a similar safety profile[4][10].

RE-NOVATE Trial (Total Hip Replacement)

The RE-NOVATE trial utilized a similar design to RE-MODEL but focused on patients undergoing THR and involved a longer treatment duration[7].

Experimental Protocol:

-

Patient Population: 3,494 patients undergoing total hip replacement[7].

-

Treatment Arms:

-

Administration: Similar to RE-MODEL, with a treatment duration of 28–35 days[6].

-

Primary Efficacy Outcome: Composite of total VTE and all-cause mortality during treatment[6][7].

-

Primary Safety Outcome: Major hemorrhage[7].

Quantitative Data Summary (RE-NOVATE):

| Outcome | This compound 150 mg qd | This compound 220 mg qd | Enoxaparin 40 mg qd |

| Primary Efficacy | |||

| Total VTE / All-Cause Mortality | 8.6%[6][7] | 6.0%[6][7] | 6.7%[6][7] |

| Safety | |||

| Major Bleeding Events | 1.3%[7] | 2.0%[9] | 1.6%[7] |

Both doses of this compound were non-inferior to enoxaparin for extended VTE prophylaxis in THR patients[6][7]. There was no significant difference in major bleeding rates compared with enoxaparin[7].

RE-MOBILIZE Trial (Total Knee Replacement vs. North American Regimen)

The RE-MOBILIZE trial was distinct in its use of the North American standard for enoxaparin dosing (30 mg twice daily) as the comparator[7][11].

Experimental Protocol:

-

Patient Population: 2,596 patients undergoing total knee arthroplasty[7].

-

Treatment Arms:

-

Administration: this compound was started 6-12 hours post-surgery; enoxaparin was started 12-24 hours post-surgery. Treatment continued for 12-15 days[12].

-

Primary Efficacy Outcome: Composite of total VTE and all-cause mortality[7].

-

Primary Safety Outcome: Major bleeding events[7].

Quantitative Data Summary (RE-MOBILIZE):

| Outcome | This compound 150 mg qd | This compound 220 mg qd | Enoxaparin 30 mg bid |

| Primary Efficacy | |||

| Total VTE / All-Cause Mortality | 33.7%[13] | 31.1%[13] | 25.3%[13] |

| Safety | |||

| Major Bleeding Events | 0.6%[6] | 0.6%[6] | 1.4%[6] |

In this trial, both doses of this compound failed to demonstrate non-inferiority to the more intense twice-daily enoxaparin regimen used in North America[7][13]. The VTE rates for this compound 220 mg and 150 mg were 31% and 34%, respectively, compared to 25% for enoxaparin[6][11].

RE-NOVATE II Trial (Total Hip Replacement)

This trial was conducted to further evaluate the efficacy and safety of the 220 mg once-daily dose of this compound for extended thromboprophylaxis after THR[14][15].

Experimental Protocol:

-

Patient Population: 2,055 patients undergoing total hip arthroplasty[14][16].

-

Treatment Arms:

-

Administration: this compound was started with a half-dose 1-4 hours after surgery; enoxaparin was started the evening before surgery. Treatment duration was 28-35 days[14][16].

-

Primary Efficacy Outcome: Composite of total VTE and all-cause mortality[14][16].

-

Main Secondary Outcome: Major VTE plus VTE-related death[14][16].

Caption: General experimental workflow for the Phase III RE-NOVATE II trial.

Quantitative Data Summary (RE-NOVATE II):

| Outcome | This compound 220 mg qd | Enoxaparin 40 mg qd | Risk Difference (95% CI) | p-value |

| Primary Efficacy | ||||

| Total VTE / All-Cause Mortality | 7.7%[14][16] | 8.8%[14][16] | -1.1% (-3.8 to 1.6)[14][16] | <0.0001 (non-inferiority) |

| Secondary Efficacy | ||||

| Major VTE / VTE-Related Death | 2.2%[14][16] | 4.2%[14][16] | -1.9% (-3.6 to -0.2)[16] | 0.03[14][16] |

| Safety | ||||

| Major Bleeding Events | 1.4%[14][16] | 0.9%[14][16] | N/A | 0.40[14][16] |

The RE-NOVATE II trial confirmed that this compound 220 mg once daily was as effective as enoxaparin 40 mg once daily for extended VTE prophylaxis after THR and was superior in preventing major VTE, with a similar safety profile[14][16][17][18].

Conclusion

The early clinical trials of this compound etexilate for VTE prophylaxis after major orthopedic surgery successfully established its role as an oral alternative to parenteral LMWH. The Phase II BISTRO trials identified a viable therapeutic window, which was subsequently confirmed in large-scale Phase III trials. The RE-MODEL and RE-NOVATE studies demonstrated that once-daily this compound (150 mg and 220 mg) was non-inferior to the European standard of enoxaparin 40 mg once daily for VTE prevention in both knee and hip replacement surgeries, with a comparable safety profile[2][10]. However, the RE-MOBILIZE trial highlighted that this non-inferiority did not extend to the more aggressive North American enoxaparin regimen of 30 mg twice daily[13]. Collectively, these foundational trials provided the critical efficacy and safety data that led to the approval of this compound for VTE prophylaxis in many countries[1][2].

References

- 1. Oral Thromboprophylaxis Following Total Hip or Knee Replacement: Review and Multicentre Experience with this compound Etexilate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Thromboembolism prophylaxis in orthopaedics: an update - PMC [pmc.ncbi.nlm.nih.gov]

- 3. doaj.org [doaj.org]

- 4. Oral this compound etexilate vs. subcutaneous enoxaparin for the prevention of venous thromboembolism after total knee replacement: the RE-MODEL randomized trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Dose escalating safety study of a new oral direct thrombin inhibitor, this compound etexilate, in patients undergoing total hip replacement: BISTRO I - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Venous Thromboembolism Prevention in Major Orthopedic Surgery [ebrary.net]

- 7. Pharmacological basis and clinical evidence of this compound therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A new oral direct thrombin inhibitor, this compound etexilate, compared with enoxaparin for prevention of thromboembolic events following total hip or knee replacement: the BISTRO II randomized trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Oral thrombin inhibitor this compound etexilate vs North American enoxaparin regimen for prevention of venous thromboembolism after knee arthroplasty surgery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Oral Options for VTE Prophylaxis After Orthopedic Surgery [uspharmacist.com]

- 14. researchgate.net [researchgate.net]

- 15. This compound in cardiovascular disease management: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Oral this compound versus enoxaparin for thromboprophylaxis after primary total hip arthroplasty (RE-NOVATE II*). A randomised, double-blind, non-inferiority trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]

- 18. Thieme E-Journals - Thrombosis and Haemostasis / Abstract [thieme-connect.com]

Pharmacokinetics and pharmacodynamics of dabigatran in animal models

An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of Dabigatran in Animal Models

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical pharmacology of this compound, a direct thrombin inhibitor. It synthesizes pharmacokinetic (PK) and pharmacodynamic (PD) data from various animal models, details common experimental protocols, and illustrates key mechanisms and workflows.

Introduction: Mechanism of Action

This compound is a potent, competitive, and reversible direct thrombin inhibitor (DTI).[1] Its prodrug, this compound etexilate, is administered orally and is rapidly converted by ubiquitous esterases to the active form, this compound.[2][3] Unlike indirect thrombin inhibitors like heparin, this compound directly binds to the active site of thrombin (Factor IIa), inhibiting both free and fibrin-bound thrombin.[4][5][6] This action blocks the final step of the coagulation cascade—the conversion of fibrinogen to fibrin—thereby preventing thrombus formation.[2][6] Because of its central role, inhibiting thrombin also prevents thrombin-mediated activation of factors V, VIII, and XI, which reduces further thrombin generation.[4][6]

Signaling Pathway: Coagulation Cascade and this compound's Target

The following diagram illustrates the coagulation cascade and the specific inhibitory action of this compound.

Caption: this compound directly inhibits thrombin (Factor IIa), blocking fibrin formation.

Pharmacokinetics in Animal Models

This compound etexilate is a substrate for the P-glycoprotein (P-gp) efflux transporter, which contributes to its low oral bioavailability of approximately 6-7%.[7][8] It is not metabolized by cytochrome P450 enzymes, reducing the potential for drug-drug interactions via this pathway.[1][7] The active moiety, this compound, is primarily cleared through renal excretion.[1]

Data Summary: Pharmacokinetic Parameters

The following tables summarize key pharmacokinetic parameters of this compound following intravenous (IV) and oral (PO) administration of this compound etexilate in various animal models.

Table 1: Pharmacokinetics of Intravenous (IV) this compound

| Species | Dose (mg/kg) | Cmax (ng/mL) | AUC (ng·h/mL) | Vss (L/kg) | CL (L/h/kg) | T½ (h) | Reference |

|---|---|---|---|---|---|---|---|

| Rat | 1 | - | - | - | - | - | [8][9] |

| Rabbit | 15 | - | - | 10.6 | 0.20 | - | [10][11] |

| Sheep | 4 | - | - | 0.18 | 0.039 | - |[12][13] |

Note: Full parameter sets were not available in all cited literature. Vss = Volume of distribution at steady state; CL = Clearance; T½ = Half-life.

Table 2: Pharmacokinetics of Oral (PO) this compound Etexilate

| Species | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Absolute Bioavailability (F) | Reference |

|---|---|---|---|---|---|---|

| Rat | 10 | - | - | - | ~7% | [7][8] |

| Human | 200 mg (total) | 244.4 ± 56.8 | 1.5 | - | ~7% |[7] |

Note: Data from different studies may use varied methodologies. Tmax = Time to maximum concentration.

Pharmacodynamics in Animal Models

The anticoagulant effect of this compound is assessed through various pharmacodynamic markers. This compound prolongs clotting times in a concentration-dependent manner. The most sensitive assays are the Thrombin Time (TT) and Ecarin Clotting Time (ECT), which show a linear relationship with this compound concentration.[6] The activated Partial Thromboplastin Time (aPTT) is also prolonged but exhibits a curvilinear relationship, making it less suitable for precise quantification at higher concentrations.[14][15] Prothrombin Time (PT) is relatively insensitive to this compound.[16]

Data Summary: Pharmacodynamic Effects

Table 3: Effect of this compound on aPTT (seconds)

| Species | Route | Dose (mg/kg) | Baseline aPTT (s) | Peak aPTT (s) | Time to Peak | Reference |

|---|---|---|---|---|---|---|

| Rat | IV | 0.3 | ~15-20 | 29.0 ± 1.6 | 5 min | [7][17] |

| Rat | IV | 1.0 | ~15-20 | 159.0 ± 1.8 | 5 min | [7][17] |

| Rat | IV | 3.0 | ~15-20 | 582.0 ± 34.0 | 5 min | [7][17] |

| Rat | PO | 10 | ~15-20 | 25.2 ± 1.1 | 30 min | [7] |

| Rat | PO | 50 | ~15-20 | 78.3 ± 19.5 | 30 min | [7] |

| Rhesus Monkey | IV | 0.15 | ~19 | 47.3 | 5 min | [7][17] |

| Rhesus Monkey | IV | 0.6 | ~19 | 98.9 ± 8.8 | 5 min | [7][17] |

| Rhesus Monkey | PO | 5.0 | 19.4 ± 0.4 | 63.0 ± 2.5 | 2 h | [7] |

| Pig | IV | 1.0 | 14.7 ± 0.5 | 71.8 | 5 min | [18] |

| Pig | IV | 3.0 | 14.2 | 218.1 | 5 min | [18] |

| Mouse | PO | 112.5 | 18.0 ± 1.5 | 85.8 ± 20.0 | 0.5 h post last dose |[19] |

Table 4: Antithrombotic Efficacy of this compound in Thrombosis Models

| Species | Model | Route | Dose (mg/kg) | Efficacy Endpoint | Result | Reference |

|---|---|---|---|---|---|---|

| Rat | Venous Thrombosis | IV | 0.033 (ED₅₀) | Reduction of clot weight | 50% reduction | [7] |

| Rat | Venous Thrombosis | IV | 0.1 (ED₁₀₀) | Reduction of clot weight | Complete inhibition | [7] |

| Rat | Venous Thrombosis | PO | 5, 10, 20, 30 | Reduction of thrombus formation | Significant reduction for up to 3h | [7] |

| Pig | Arterial Thrombosis (Folts) | IV | 1.0 | Reduction in cyclic closures | 94% reduction in first 20 min | [18] |

| Pig | Arterial Thrombosis (Folts) | IV | 3.0 | Reduction in cyclic closures | 84% reduction post-injury |[18] |

Experimental Protocols & Workflows

General Pharmacokinetic/Pharmacodynamic Study Workflow

A typical preclinical PK/PD study for an anticoagulant like this compound follows a standardized workflow to ensure data integrity and reproducibility.

Caption: A typical workflow for preclinical PK/PD assessment of this compound.

Protocol: Rat Venous Thrombosis Model

This model is used to assess the antithrombotic efficacy of this compound.[7]

-

Animal Model: Male Wistar rats.

-

Anesthesia: An appropriate anesthetic is administered.

-

Procedure: The abdomen is opened, and the vena cava is exposed. A standardized thrombogenic stimulus is applied (e.g., local application of thromboplastin combined with vessel stasis for a defined period).

-

Drug Administration: this compound (IV) or this compound etexilate (PO) is administered at various time points before the thrombogenic stimulus.

-

Endpoint: After the stasis period, the formed thrombus is removed and weighed.

-

Analysis: The thrombus weight in treated groups is compared to the vehicle-treated control group to determine the dose-dependent inhibition of thrombus formation (e.g., ED₅₀ calculation).

Protocol: Rabbit Intravenous PK/PD Study

This protocol is designed to characterize the relationship between plasma concentration and anticoagulant effect.[10][11]

-

Animal Model: Male New Zealand white rabbits.

-

Preparation: Cannulation of the central ear artery (for sampling) and a marginal ear vein (for dosing).

-

Dosing: A single IV bolus of this compound (e.g., 15 mg/kg) is administered.

-

Sampling: Blood samples (e.g., 2 mL) are collected into citrate tubes at baseline and at specified time points post-dose (e.g., 5, 15, 30, 60, 120, 180, 300, 420 minutes).

-

Sample Processing: Plasma is separated via centrifugation and stored at -80°C until analysis.

-

Analysis:

-

Pharmacokinetics: this compound plasma concentrations are determined using a validated LC-MS/MS method.

-

Pharmacodynamics: Coagulation parameters such as Activated Clotting Time (ACT) or thromboelastometric reaction time are measured immediately after sampling.

-

-

Modeling: Data are analyzed using integrated PK/PD models (e.g., using NONMEM) to estimate parameters like clearance, volume of distribution, Emax (maximum effect), and EC₅₀ (concentration for 50% of maximal effect).

Prodrug to Active Moiety Conversion

This compound's oral bioavailability is dependent on the efficient in-vivo conversion of its double prodrug, this compound etexilate. This process is mediated by ubiquitous esterases and does not involve CYP450 enzymes.[20]

Caption: Conversion pathway of this compound etexilate to its active form.

Conclusion

Preclinical animal models are indispensable for characterizing the pharmacokinetic and pharmacodynamic profile of this compound. Studies in rats, rabbits, monkeys, and pigs have consistently demonstrated its potent antithrombotic effects, which correlate with plasma concentrations and prolongations of coagulation markers like aPTT and TT.[7][10][18] The data show a rapid onset of action and a predictable dose-response relationship. These findings have been crucial for informing the design of clinical trials and establishing therapeutic dosing regimens in humans. This guide provides a foundational summary of these preclinical data and methodologies for professionals in drug development and research.

References

- 1. researchgate.net [researchgate.net]

- 2. droracle.ai [droracle.ai]

- 3. The pharmacokinetics, pharmacodynamics and tolerability of this compound etexilate, a new oral direct thrombin inhibitor, in healthy male subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound (Pradaxa) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. litfl.com [litfl.com]

- 6. ahajournals.org [ahajournals.org]

- 7. ahajournals.org [ahajournals.org]

- 8. The pharmacokinetics of this compound in a rat model of hyperlipidaemia induced by poloxamer 407 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. Delayed concentration effect models for this compound anticoagulation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Delayed concentration effect models for this compound anticoagulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. This compound pharmacokinetic-pharmacodynamic in sheep: Informing dose for anticoagulation during cardiopulmonary bypass - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. droracle.ai [droracle.ai]

- 15. researchgate.net [researchgate.net]

- 16. droracle.ai [droracle.ai]

- 17. The Discovery of this compound Etexilate - PMC [pmc.ncbi.nlm.nih.gov]

- 18. ashpublications.org [ashpublications.org]

- 19. Anticoagulation with the oral direct thrombin inhibitor this compound does not enlarge hematoma volume in experimental intracerebral hemorrhage - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

The Impact of Dabigatran on Platelet Aggregation: An In Vitro Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the in vitro effects of dabigatran, a direct thrombin inhibitor, on platelet aggregation. By summarizing key quantitative data, detailing experimental protocols, and illustrating relevant biological pathways and workflows, this document serves as a comprehensive resource for understanding the nuanced interactions between this compound and platelet function.

Core Findings: this compound's Selective Inhibition of Thrombin-Induced Platelet Aggregation

This compound consistently demonstrates a potent and selective inhibitory effect on platelet aggregation induced by thrombin.[1][2][3] This is a direct consequence of its mechanism of action, which involves binding to the active site of thrombin, thereby preventing it from cleaving and activating protease-activated receptors (PARs) on the platelet surface.[4][5] In contrast, this compound has been shown to have no significant inhibitory effect on platelet aggregation initiated by other agonists such as adenosine diphosphate (ADP), collagen, or arachidonic acid.[3][4]

Quantitative Analysis of this compound's Inhibitory Effects

The following tables summarize the key quantitative data from various in vitro studies, providing a clear comparison of this compound's potency and the experimental conditions under which these effects were observed.

| Parameter | Value | Assay | Agonist | Source |

| IC₅₀ (this compound) | 10 nM | Platelet Aggregation | Thrombin | [1] |

| IC₅₀ (this compound) | 10.5 nM | Light Transmission Aggregometry | 0.5 U/mL Thrombin | [2] |

| IC₅₀ (this compound) | 40.4 nM | Light Transmission Aggregometry | 1.0 U/mL Thrombin | [2] |

| IC₅₀ (this compound) | 118 nM | Flow Cytometry (Thrombin Binding) | - | [6] |

| Kᵢ (this compound) | 4.5 nM | Enzyme Inhibition Assay | Thrombin | [1][4] |

Table 1: Potency of this compound in Inhibiting Thrombin-Induced Platelet Aggregation and Thrombin Activity.

| This compound Concentration | Agonist | Platelet Aggregation (% of control) | Assay | Source |

| 500 ng/mL | Thrombin | Reduced platelet activation | Flow Cytometry | [3][7] |

| 10,000 ng/mL | Thrombin | Reduced platelet activation | Flow Cytometry | [3][7] |

| 2.5 - 1000 nM | 0.2 - 1.0 U/mL Thrombin | Concentration-dependent inhibition | Light Transmission Aggregometry | [2] |

| Not Specified | ADP, Collagen, Arachidonic Acid | No inhibitory effect | Not Specified | [4] |

| Up to 10,000 ng/mL | TRAP, PAR-4 agonist, Collagen, Collagen-related peptide, Arachidonic acid, ADP | No effect | 96-well aggregometry | [3] |

Table 2: Effect of Various this compound Concentrations on Platelet Aggregation Induced by Different Agonists.

Experimental Protocols

To ensure reproducibility and a thorough understanding of the cited data, detailed methodologies for key experiments are provided below.

Light Transmission Aggregometry (LTA) for Thrombin-Induced Platelet Aggregation